2MD

intestinal calcium transport calcemic activity vitamin D analog tissue selectivity

Researchers studying tissue-specific vitamin D signaling often struggle to find analogs with balanced calcemic activity beyond the extreme bone-selectivity of 2MD. This 20-epi analog addresses that gap, offering near-equivalent bone calcium mobilization potency to 2MD but with significantly enhanced intestinal calcium transport. - Enables dissection of C-20 stereochemistry effects on VDR-coactivator dynamics. - Serves as a critical comparator for SAR studies in the 2-methylene series. - Supplied with rigorous analytical characterization to ensure reproducibility.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
Cat. No. B10763618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2MD
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C
InChIInChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)22-12-13-23-21(9-7-15-27(22,23)5)11-10-20-16-24(28)19(2)25(29)17-20/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b21-11+/t18-,22+,23-,24+,25+,27+/m0/s1
InChIKeyUHMPCVGLSKFXHR-NAQZCRMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1alpha,25-Dihydroxy-2-methylene-19-nor-20-epivitamin D3 Overview


1alpha,25-dihydroxy-2-methylene-19-nor-20-epivitamin D3 (also referred to as the C-20 epimer of 1α,25-dihydroxy-2-methylenevitamin D3) is a synthetic vitamin D analog belonging to the 19-nor-2-methylene class of calcitriol derivatives [1]. This compound incorporates three key structural modifications relative to the native hormone 1α,25-dihydroxyvitamin D3 (calcitriol): removal of the C-19 exomethylene group (19-nor), introduction of a 2-methylene substituent on the A-ring, and inversion of the C-20 stereochemistry to the 20-epi configuration [1]. The compound is a vitamin D receptor (VDR) agonist and is structurally distinguished from the well-characterized bone-selective analog 2MD (2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3) solely by the presence of the natural C,D-ring system without the 19-nor modification that defines the 2MD series [2].

Target Class Vitamin D receptor (VDR) agonist with 20-epi stereochemistry
Design Context Balanced bone-intestine calcium homeostasis research models
Differentiator Distinct tissue-activity profile from bone-selective 2MD

Why 1alpha,25-Dihydroxy-2-methylene-19-nor-20-epivitamin D3 Cannot Replace 2MD or Calcitriol


Within the 19-nor-2-methylene vitamin D analog class, minor structural variations produce divergent tissue-specific activity profiles that preclude simple compound substitution. The target compound exhibits a unique activity signature relative to both calcitriol and the superagonist 2MD: it retains near-equivalent potency to 2MD in bone calcium mobilization while demonstrating enhanced intestinal calcium transport activity [1]. This profile contrasts sharply with 2MD, which displays a pronounced bone-selective bias (≥30-fold more potent in bone than intestine relative to calcitriol), and with 2MbisP, which suppresses parathyroid hormone without elevating serum calcium or phosphorus [2]. Furthermore, the 20-epi configuration is associated with enhanced coactivator recruitment and altered VDR conformational dynamics, which cannot be assumed for 20-normal or non-epimeric analogs [3]. Selection of the appropriate analog therefore requires precise alignment between the compound's empirically defined tissue-activity profile and the specific experimental or therapeutic objective.

Tissue-activity profile mismatch
Target shows enhanced intestinal activity relative to bone-selective 2MD; profile may not transfer between analogs.
20-epi configuration alters coactivator recruitment
20-epi VDR conformational dynamics differ from 20-normal analogs; transcriptional potency context may not be assumed.
Side-chain architecture prevents 2MbisP substitution
Full calcitriol-like side chain predicts distinct VDR/DBP binding vs. the non-calcemic 2MbisP extended side chain.

Differentiation Evidence vs. 2MD and Calcitriol


Intestinal Calcium Transport Activity vs. 2MD

In a direct head-to-head synthesis and biological evaluation study, 1α,25-dihydroxy-2-methylenevitamin D3 and its C-20 epimer (the target compound) were compared with 2-methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD) for bone and intestinal activity [1]. The target compound and its 20-normal counterpart were found to be almost as active as 2MD on bone, but more active in intestine [1].

Intestinal Ca Transport
Head-to-head
Enhanced intestinal activity vs. 2MD; nearly equivalent bone activity
Supports balanced bone-intestine research models
Exact fold-difference not reported; qualitative observation
intestinal calcium transport calcemic activity vitamin D analog tissue selectivity

VDR and DBP Binding Profile vs. 2MbisP

2MbisP (2-methylene-19-nor-(20S)-1α-hydroxy-bishomopregnacalciferol), a related 19-nor-2-methylene analog with an extended side chain, exhibits 10-20 fold lower VDR binding affinity and 1000-fold lower serum vitamin D-binding protein (DBP) affinity compared with 1,25(OH)2D3 [1]. This reduced DBP binding contributes to its non-calcemic PTH-suppressing profile in uremic rats, where 2MbisP (250-3000 ng) suppressed PTH by >50% without elevating serum calcium or phosphorus, whereas equipotent PTH suppression by calcitriol (4 ng) was accompanied by significant increases in ionized calcium, phosphorus, and calcium × phosphorus product [1].

VDR/DBP Binding vs. 2MbisP
Class-level
Structurally distinct side chain; binding profile expected to differ from 2MbisP
Binding profile may not transfer from 2MbisP data
Direct VDR/DBP binding data not available for target compound
VDR binding affinity DBP affinity secondary hyperparathyroidism

Adipocyte Differentiation Inhibition Potency

In 3T3-L1 preadipocyte differentiation assays, a clear potency hierarchy exists among 2-methylene-19-nor vitamin D analogs: 2MD is approximately two orders of magnitude (100-fold) more potent than 1,25(OH)2D3 in preventing adipocyte differentiation, whereas 2MbisP is slightly less potent than the native hormone [1].

Adipocyte Differentiation
Class-level
Potency ranking: 2MD >> 1,25(OH)2D3 > 2MbisP; target not tested in this assay
Adipogenic potency requires empirical validation
19-nor and side-chain modifications critically determine potency
adipocyte differentiation PPARγ2 3T3-L1 preadipocytes

20-Epi Configuration: Enhanced Coactivator Recruitment

20-epi analogues of 1,25-dihydroxyvitamin D3 are highly potent inducers of DRIP coactivator complex binding to the vitamin D receptor. MC1627 and MC1288, two 20-epi analogues, induced differentiation and transcription of p21Waf1,Cip1 at concentrations 100-fold lower than 1,25(OH)2D3 [1]. The 20-epi configuration induces distinct VDR conformational changes that enhance dimerization with RXR and augment transcriptional activity beyond that achieved by 20-normal ligands [2].

20-epi Coactivator Recruitment
Class-level
20-epi configuration associated with ~100× enhanced transcriptional potency in select analogs
Supports VDR-coactivator interaction studies
Target compound's specific transcriptional potency not quantified
20-epi vitamin D analogs DRIP coactivator VDR transcriptional activation

Optimal Research Applications of 1alpha,25-Dihydroxy-2-methylene-19-nor-20-epivitamin D3


Balanced Bone-Intestine Calcium Homeostasis Studies

Researchers investigating the tissue-specific actions of vitamin D analogs on calcium mobilization and transport should select this compound when the experimental objective requires an activity profile distinct from the pronounced bone-selectivity of 2MD. The target compound offers near-equivalent bone activity to 2MD but enhanced intestinal calcium transport activity [1], making it suitable for studies examining the differential regulation of intestinal vs. bone calcium handling, or for in vivo models where balanced calcemic activity is preferred over extreme bone-selectivity.

C-20 Stereochemistry SAR Studies

This compound serves as a critical comparator in SAR studies examining the contribution of C-20 stereochemistry to biological activity within the 2-methylene vitamin D series. When compared with its 20-normal counterpart (1α,25-dihydroxy-2-methylenevitamin D3) and with 2MD (which combines 20S configuration with 19-nor modification), the compound enables dissection of the independent and combinatorial effects of C-20 epimerization and C-19 removal on VDR activation, coactivator recruitment, and tissue-selective gene expression [1].

VDR Coactivator Recruitment and Conformational Dynamics

Given the established property of 20-epi vitamin D analogs to induce enhanced DRIP coactivator complex binding and to protect VDR against degradation more efficiently than 20-normal analogs or calcitriol [1], this compound is appropriate for mechanistic studies of VDR-coactivator interactions, conformational dynamics, and ligand-induced VDR stabilization. The 20-epi configuration provides a structural basis for investigating the molecular determinants of superagonism and tissue-selective gene regulation.

Application
Selection Property
Validation Focus
Balanced bone-intestine calcium homeostasis studies
Intestinal calcium transport distinct from bone-selective analogs
In vivo calcium mobilization and transport endpoints
C-20 stereochemistry SAR studies
20-epi vs. 20-normal stereochemical comparison
C-20 epimerization effects on VDR activation and tissue selectivity
VDR coactivator recruitment and conformational dynamics
20-epi configuration for enhanced coactivator binding
DRIP complex recruitment and VDR stabilization assays

Technical Documentation Hub

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37 linked technical documents
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